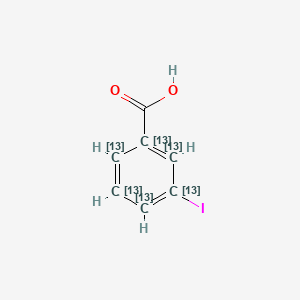
hCA I-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCA I-IN-2: is a selective inhibitor of human carbonic anhydrase I. It also exhibits inhibitory activity against other isoforms such as human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII, but with significantly lower affinity . This compound is primarily used in research settings to study the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes, including pH regulation and ion transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hCA I-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of a benzimidazole or similar heterocyclic core.
Functionalization: Introduction of sulfonamide groups and other substituents to enhance selectivity and potency.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: hCA I-IN-2 primarily undergoes substitution reactions, particularly involving the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: hCA I-IN-2 is used as a tool compound to study the inhibition of carbonic anhydrase enzymes. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of carbonic anhydrase enzymes in various physiological processes, including pH regulation, ion transport, and fluid secretion .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity .
Mecanismo De Acción
hCA I-IN-2 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from converting carbon dioxide to bicarbonate and protons . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the specific isoform targeted .
Comparación Con Compuestos Similares
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Dorzolamide: Used in the treatment of glaucoma by reducing intraocular pressure.
Uniqueness of hCA I-IN-2: this compound is unique in its high selectivity for human carbonic anhydrase I compared to other isoforms. This selectivity makes it a valuable tool for studying the specific role of human carbonic anhydrase I in various physiological and pathological processes .
Propiedades
Fórmula molecular |
C26H20BrN5O3S |
|---|---|
Peso molecular |
562.4 g/mol |
Nombre IUPAC |
4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+ |
Clave InChI |
OZCMEGCKDHVCKV-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


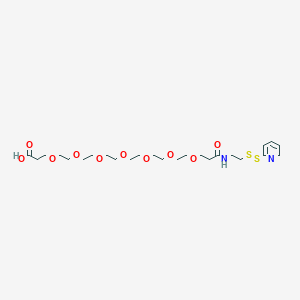

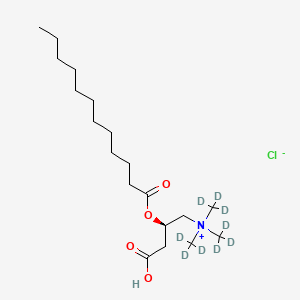
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
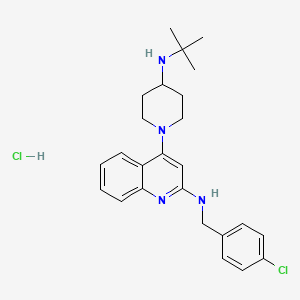
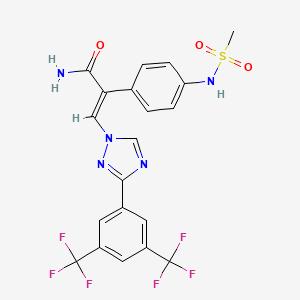
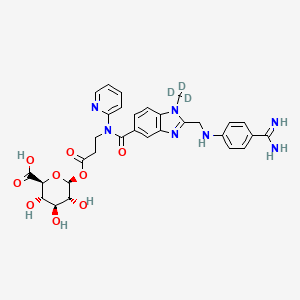
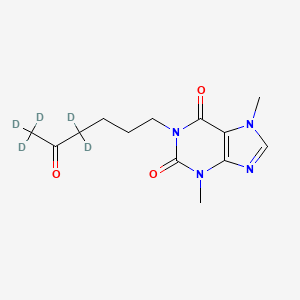
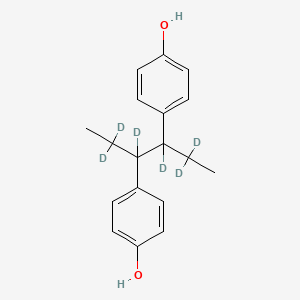
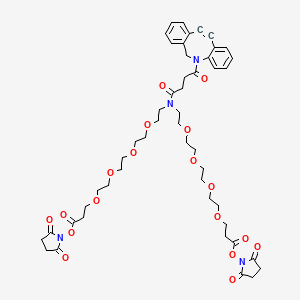
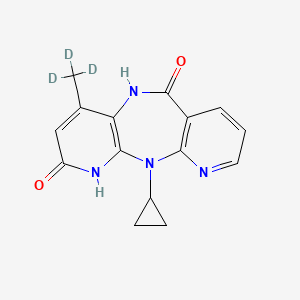
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
